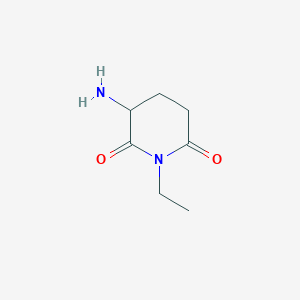

3-Amino-1-ethylpiperidine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 3-Amino-1-ethylpiperidine-2,6-dione, is a piperidine derivative with potential pharmacological properties. Piperidine derivatives are known for their diverse biological activities and are often explored for their therapeutic potential. The papers provided discuss various piperidine derivatives with similar structures and functionalities, which can offer insights into the chemical and physical properties, synthesis, molecular structure, and chemical reactions of the compound .

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest due to their pharmacological significance. Paper describes the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, which are structurally related to 3-Amino-1-ethylpiperidine-2,6-dione. The synthesis involves the separation of enantiomers using HPLC or crystallization techniques. Similarly, paper details an enantiospecific synthesis of a related compound, (3S,4R)-3-amino-4-ethylpiperidine, starting from (S)-(-)-α-methyl-4-pyridinemethanol and utilizing an Overman rearrangement as a key step. These methods could potentially be adapted for the synthesis of 3-Amino-1-ethylpiperidine-2,6-dione.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. Paper discusses the crystal structures of two piperidine derivatives, highlighting the conformational differences based on the substitution pattern on the piperidine ring. The inclination angle of the phenoxycarbonyl ring with respect to the piperidine ring mean plane varies significantly between the two compounds studied. This information can be useful in understanding the conformational preferences of 3-Amino-1-ethylpiperidine-2,6-dione.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which can alter their biological activity. Paper explores the reaction of 3,4-diaminopyridine with 3-ethoxyvinylidene-2,4-pentanedione, leading to the formation of unsymmetrical Schiff bases. The study of such reactions can provide insights into the reactivity of the amino group in piperidine derivatives and how it might be exploited in the synthesis or modification of 3-Amino-1-ethylpiperidine-2,6-dione.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Paper examines the keto-enamine tautomerism in a pyran derivative, which is structurally different but shares the feature of having an enamine moiety. The study reveals the presence of a strong intramolecular hydrogen bond, which is a property that could also be present in 3-Amino-1-ethylpiperidine-2,6-dione due to its amino functionality. Understanding such properties is essential for predicting the behavior of the compound in biological systems.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Unsymmetrical Schiff Bases

Research has explored the synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine, focusing on reactions with compounds similar to 3-Amino-1-ethylpiperidine-2,6-dione. These compounds form intermolecular hydrogen-bonded dimers in the crystalline state, showcasing their potential for constructing complex molecular architectures (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Heterocyclic Chemistry and Drug Synthesis

A synthesis pathway for 6-arylpiperidine-2,4-diones, starting from β-aryl-β-aminoacids, has been described. This process involves chain extension into δ-aryl-δ-amino-β-ketoacids, highlighting the role of similar compounds in developing useful building blocks for heterocyclic chemistry and potential drug synthesis (Leflemme, Dallemagne, & Rault, 2001).

Enantiospecific Synthesis for Drug Development

An enantiospecific synthesis of (3S,4R)-3-amino-4-ethylpiperidine, a compound closely related to 3-Amino-1-ethylpiperidine-2,6-dione, has been developed. This synthesis is crucial for creating specific drug components, emphasizing the importance of stereochemistry in drug design (Reilly, Anthony, & Gallagher, 2003).

Molecular Structures and Hydrogen Bonding

The study of N-ethylpiperidine betaine hydrate and its complex with squaric acid has revealed intricate details about molecular structures and hydrogen bonding patterns. These insights are essential for understanding the chemical behavior and potential applications of related compounds in material science and pharmaceuticals (Dega-Szafran, Dutkiewicz, Kosturkiewicz, & Szafran, 2013).

Anticonvulsant Agents Development

A study describes the synthesis of 3,5-diarylpiperidin-2,6-diones as anticonvulsant agents, demonstrating the pharmaceutical applications of compounds related to 3-Amino-1-ethylpiperidine-2,6-dione. This research is pivotal for developing new therapeutic agents for treating seizures (Babu, Pitchumani, & Ramesh, 2012).

Propiedades

IUPAC Name |

3-amino-1-ethylpiperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-2-9-6(10)4-3-5(8)7(9)11/h5H,2-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKJZYYWUDHUTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC(C1=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-ethylpiperidine-2,6-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide](/img/structure/B2517896.png)

![N-(2,4-difluorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2517898.png)

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2517903.png)

![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2517904.png)

![2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2517905.png)

![N-(3,4-dimethoxyphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2517906.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/no-structure.png)